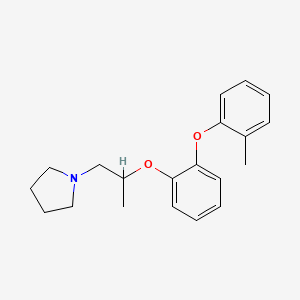
2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one is a complex organic compound with the molecular formula C20H27NO2. It is characterized by a bicyclo[3.3.1]nonane core structure, which is a bicyclic system containing nine carbon atoms. This compound also features a piperidine ring substituted with a hydroxy and phenyl group, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
The synthesis of 2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. One common synthetic route includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclic structure . The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the hydroxy and phenyl groups under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The bicyclo[3.3.1]nonane core provides structural stability and influences the overall conformation of the molecule, affecting its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-(4-Hydroxy-4-phenyl-1-piperidinyl)bicyclo(3.3.1)nonan-9-one can be compared with other similar compounds, such as:
2-phenyl-4-(1-piperidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride: This compound shares a similar bicyclic structure but differs in the substitution pattern on the piperidine ring.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in the bicyclic core, leading to different chemical properties and reactivity.
The unique combination of the bicyclo[3.3.1]nonane core with the hydroxy and phenyl-substituted piperidine ring makes this compound a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
36524-94-4 |
|---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(4-hydroxy-4-phenylpiperidin-1-yl)bicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C20H27NO2/c22-19-15-5-4-8-17(19)18(10-9-15)21-13-11-20(23,12-14-21)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |
InChI-Schlüssel |
OLDOFCOCMRKGFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C(C1)C2=O)N3CCC(CC3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


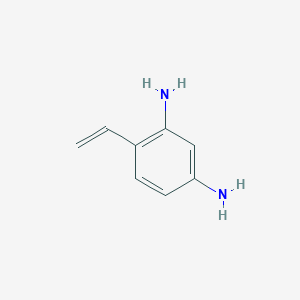
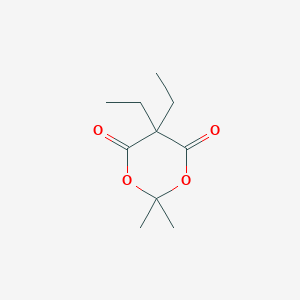
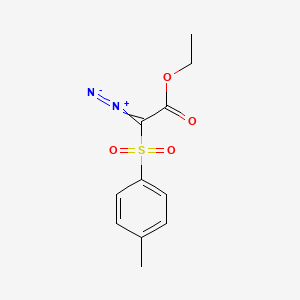
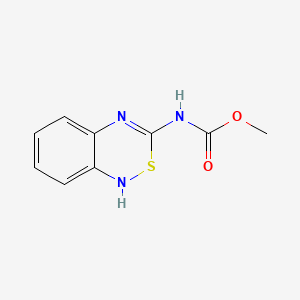

![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
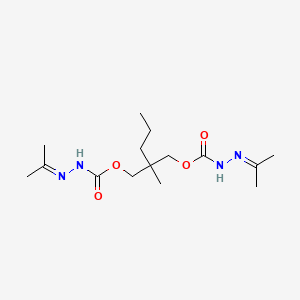
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
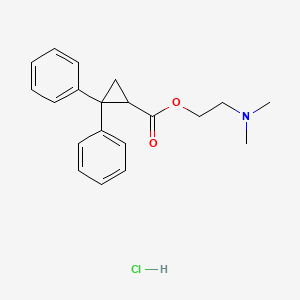
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
